Summary of the Application: AC-TYR(ME)-OH, or N-acetyl-L-tyrosine ethyl ester, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .
Methods of Application: In the study, a series of N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester .
Results or Outcomes: The study found that pseudotrypsin, a trypsin proteoform, shows altered kinetic properties, thermodynamic stability, and cleavage site preference compared to other proteoforms . This information can be valuable in proteomics protocols .
Summary of the Application: N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters, which can be synthesized from AC-TYR(ME)-OH, have been used in the copolymerization of ethylene .
Methods of Application: The N-acetyl-O-(ω-alkenyl)-L-tyrosine ethyl esters were synthesized by the reaction of vinyl bromides with N-acetyl-L-tyrosine ethyl ester . These esters were then used in the copolymerization of ethylene .
Results or Outcomes: The copolymerization resulted in copolymers with a high average molecular weight and a high incorporation ratio of N-acetyl-O-(but-3-enyl)-L-tyrosine ethyl ester within the copolymer chain . The insertion of the polar comonomer into a copolymer chain can effectively improve the hydrophilicity of a copolymer .
Summary of the Application: N-acetyl-L-tyrosine ethyl ester, a derivative of AC-TYR(ME)-OH, has been used in the study of trypsin proteoforms . Trypsin is a protease commonly used for protein sample digestion in proteomics .
Summary of the Application: N-acetyltyrosine, a compound related to AC-TYR(ME)-OH, is used as a high solubility precursor to Tyrosine used due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine .
Methods of Application: N-acetyltyrosine can be synthesized from AC-TYR(ME)-OH and is used in drug optimization due to its high solubility .
Results or Outcomes: The use of N-acetyltyrosine can improve the solubility of drugs, making them more effective .
N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group and a methoxy group. Its chemical formula is , and it is recognized for its unique structural features that enhance its solubility and biological activity compared to L-tyrosine. This compound plays a significant role in biochemical research and therapeutic applications, particularly in the context of protein synthesis and metabolic pathways.
N-Acetyl-O-methyl-L-tyrosine exhibits several biological activities:
The synthesis of N-Acetyl-O-methyl-L-tyrosine can be achieved through various methods:
N-Acetyl-O-methyl-L-tyrosine has several applications:
Research indicates that N-Acetyl-O-methyl-L-tyrosine interacts with various biological molecules:
N-Acetyl-O-methyl-L-tyrosine shares similarities with several compounds but maintains unique characteristics due to its specific functional groups. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
N-Acetyl-L-Tyrosine | C11H13NO4 | Direct precursor for L-Tyrosine; less soluble |
O-Methyl-L-Tyrosine | C10H13NO3 | Methylated form of L-Tyrosine; lacks acetyl group |
N-Boc-L-Tyrosine | C14H19NO4 | Protecting group for amino acids; used in synthesis |
L-Tyrosine | C9H11NO3 | Non-essential amino acid; precursor for neurotransmitters |
The uniqueness of N-Acetyl-O-methyl-L-tyrosine lies in its combination of both acetyl and methoxy groups, enhancing its solubility and biological activity compared to its analogs. This makes it particularly valuable in nutritional formulations and biochemical research contexts.